e-Pyrrole-lysine

Nrf2 activation Advanced glycation end-products HCT 116 cells

e-Pyrrole-lysine, also known as pyrraline or 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is an advanced glycation end-product (AGE) formed in the final stage of the Maillard reaction between reducing sugars and the ε-amino group of lysine residues. It is widely recognized as a specific indicator for advanced stages of thermal processing in foods, with protein-bound levels detected up to 3500 mg/kg protein in commercial food products.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 74509-14-1
Cat. No. B118067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namee-Pyrrole-lysine
CAS74509-14-1
Synonyms2-amino-6-(2-formyl-5-hydroxymethylpyrrol-1-yl)hexanoic acid
2-FHMPN
2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine
pyrraline
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO
InChIInChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)
InChIKeyVTYFITADLSVOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





e-Pyrrole-lysine (CAS 74509-14-1): An Advanced Glycation End-Product Marker for Maillard Reaction Research and Food Quality Assessment


e-Pyrrole-lysine, also known as pyrraline or 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is an advanced glycation end-product (AGE) formed in the final stage of the Maillard reaction between reducing sugars and the ε-amino group of lysine residues [1]. It is widely recognized as a specific indicator for advanced stages of thermal processing in foods, with protein-bound levels detected up to 3500 mg/kg protein in commercial food products [2]. The compound is structurally defined by a pyrrole ring bearing formyl and hydroxymethyl substituents at positions 2 and 5, and its formation is mechanistically distinct from other major Maillard products such as N-ε-carboxymethyllysine (CML) and N-ε-fructosyllysine (FL), originating preferentially through the 3-deoxyglucosone pathway [1].

Why e-Pyrrole-lysine Cannot Be Replaced by Other Maillard Reaction Products in Research and Analytical Workflows


Individual Maillard reaction products (MRPs) exhibit divergent structural, biological, and physicochemical properties that preclude simple interchange. A direct comparative study demonstrated that protein-bound pyrraline uniquely activates the Nrf2 antioxidant pathway, while protein-bound N-ε-carboxymethyllysine (CML) and N-ε-fructosyllysine (FL) fail to activate either Nrf2 or NFκB [1]. Furthermore, pyrraline undergoes further reactions to form dipyrraline and thioether adducts with cysteine, whereas CML and pentosidine are stable and resistant to acid hydrolysis [2]. These compound-specific properties mean that substituting pyrraline with another AGE—even a closely related lysine derivative—will produce different biological readouts, confound analytical quantification, and undermine the validity of experimental conclusions.

Quantitative Differentiation Evidence for e-Pyrrole-lysine Relative to Its Closest Maillard Reaction Product Analogs


Exclusive Nrf2 Pathway Activation by Protein-Bound Pyrraline Compared to Inactive CML and FL

In a direct head-to-head comparison, casein containing protein-bound pyrraline activated the Nrf2 transcription factor and upregulated its target proteins NAD(P)H dehydrogenase (NQO1) and heme oxygenase-1 (HO-1) in HCT 116 colon cancer cells. In contrast, casein modified to comparable extents with either N-ε-carboxymethyllysine (CML, 94% lysine modification) or N-ε-fructosyllysine (FL, 97% lysine modification) showed no activation of Nrf2 or NFκB [1]. No activation of NFκB was observed by free or protein-bound FL or CML, whereas casein containing protein-bound pyrraline activates Nrf2, confirmed by quantification of Nrf2 target proteins [1].

Nrf2 activation Advanced glycation end-products HCT 116 cells

Competitive Inhibition of Aminopeptidase N by Pyrraline with a Ki of 0.2 mM

Pyrraline (2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine) was identified as a strong competitive inhibitor of the brush border enzyme aminopeptidase N (APN, EC 3.4.11.2) with a Ki of 0.2 mM in vitro [1]. This inhibitory activity was not reported for other major Maillard reaction products such as CML, FL, or furosine in the same experimental context; the study identified pyrraline as the most effective APN inhibitor among compounds isolated from glucose-lysine reaction mixtures [1]. When administered to rats at 3 mg/g diet, pyrraline reduced the plasma level of lysine derived from both dietary free and protein-bound lysine, demonstrating in vivo functional relevance [1].

Aminopeptidase N inhibition Protein digestion Enzyme kinetics

Pyrraline Dominates Advanced Glycation in Roasted Peanuts: Up to 21-Fold Higher Than CML

In laboratory-scale peanut roasting experiments, pyrraline accumulated to 38.5 mmol/mol lysine after 25 min at 170 °C, whereas N-ε-carboxymethyllysine (CML) reached only 1.8 mmol/mol lysine under identical conditions, representing a 21.4-fold quantitative excess of pyrraline over CML [1]. The early-stage marker ε-fructosyllysine reached a maximum of 12.0 mmol/mol lysine after 20 min at 160 °C [1]. In commercial peanut samples, pyrraline ranged from below detection (<0.3 mmol/mol lysine) to 9.0 mmol/mol lysine, while CML ranged from 0.8 to 2.7 mmol/mol lysine [1]. Such high amounts of pyrraline had not been described for any other food item prior to this study [1].

Food processing Thermal damage markers Peanut roasting

Free Pyrraline Content Discriminates Organic from Conventionally Produced Milk by 5- to 13-Fold

Quantitation of free Maillard reaction products in bovine milk using LC-MS/MS with isotopically labeled standards revealed that free pyrraline (PYR) concentrations differed significantly between organic milk (20–300 pmol/mL) and conventional milk (400–1000 pmol/mL) [1]. The minimum conventional milk value (400 pmol/mL) exceeds the maximum organic milk value (300 pmol/mL), providing a clear discrimination threshold. While CML, FL, and MG-H were also quantified in the same study, the abstract and conclusions specifically highlight PYR as the parameter showing significant differences between organic and conventional production methods [1]. The difference is attributed to the nutritional uptake of glycated proteins from concentrated feed sources (rapeseed, sugar beet) used in conventional farming.

Milk authentication Organic farming verification Maillard reaction products as biomarkers

Superior Stability of Pyrraline Against Human Colonic Microbiota Degradation Compared to FL and CML

In a direct comparative incubation with fecal suspensions from eight human volunteers at 37 °C for up to 72 h, pyrraline (PYR) was degraded by only 20.3 ± 4.4% after 24 h, demonstrating significantly greater stability than both N-ε-fructosyllysine (FL), which could no longer be detected after just 4 h of incubation, and N-ε-carboxymethyllysine (CML), for which at least 40.7 ± 1.5% was degraded after 24 h [1]. The degradation of CML showed marked interindividual variability, allowing subjects to be grouped into fast and slow metabolizers, whereas pyrraline degradation was consistent across all subjects [1]. Maltosine (MAL) concentration was not significantly lowered, serving as a non-degradable reference [1].

Colonic microbiota metabolism Dietary AGE bioavailability MRP stability assay

High-Impact Application Scenarios for e-Pyrrole-lysine Based on Verified Differential Evidence


Advanced Thermal Processing Marker for Food Quality Control

Food quality laboratories should select pyrraline over CML or furosine when monitoring advanced stages of the Maillard reaction in roasted, baked, or heat-processed foods. In peanuts, pyrraline accumulated to 38.5 mmol/mol lysine versus only 1.8 mmol/mol lysine for CML under identical roasting conditions, providing a >20-fold more sensitive dynamic range for detecting over-processing [1]. Pyrraline has been validated as a suitable indicator for advanced Maillard stages across milk products, bakery goods, and pasta, with quantifiable levels from <2 mg/kg protein up to 3500 mg/kg protein [2].

Organic vs Conventional Milk Authentication

Regulatory and commercial laboratories verifying organic milk production claims should measure free pyrraline concentrations by LC-MS/MS. The established discrimination window—organic milk 20–300 pmol/mL versus conventional milk 400–1000 pmol/mL—provides a quantitative chemical marker linked directly to animal feeding practices, specifically the intake of glycated proteins from concentrated feed [1]. This discrimination is not equivalently achievable using CML or FL as individual markers [1].

Nrf2-Dependent Antioxidant Response Research Tool

Investigators studying AGE-mediated cellular antioxidant responses should use pyrraline-modified proteins rather than CML- or FL-modified proteins. Only pyrraline-modified casein activated Nrf2 and upregulated its target enzymes NQO1 and HO-1 in HCT 116 cells, whereas CML- and FL-modified caseins showed no Nrf2 or NFκB activation [1]. This specificity makes pyrraline the definitive tool for dissecting glycation-induced cytoprotective signaling pathways distinct from pro-inflammatory RAGE-mediated responses.

Intestinal Aminopeptidase N Inhibition Studies in Protein Digestion Research

Nutritional researchers studying the impact of dietary AGEs on protein digestibility should employ pyrraline as a well-characterized competitive inhibitor of aminopeptidase N (Ki = 0.2 mM) with in vivo validation in rats [1]. Unlike other common Maillard products such as CML, FL, or furosine—which lack documented APN inhibitory activity—pyrraline provides a structurally defined probe for investigating how dietary glycation compounds impair intestinal brush border proteolysis and amino acid absorption [1].

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